molecular formula C6H10O6 B12564214 Hex-2-enofuranose CAS No. 184881-73-0

Hex-2-enofuranose

Cat. No.: B12564214
CAS No.: 184881-73-0
M. Wt: 178.14 g/mol
InChI Key: HZRIOVGGWJXVFP-UHFFFAOYSA-N
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Description

Hex-2-enofuranose is a compound that belongs to the class of furanoses, which are five-membered ring sugars This compound is characterized by the presence of a double bond between the second and third carbon atoms in the furanose ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-2-enofuranose can be synthesized through the non-catalytic dehydration of N-acetyl-D-glucosamine. This reaction is typically carried out in high-temperature water at temperatures ranging from 120°C to 220°C and pressures of 25 MPa. The reaction time varies between 7 to 39 seconds, and the highest yields of this compound are achieved under these conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of deep eutectic solvents (DESs) such as choline chloride-based solvents. These solvents promote the selective dehydration of N-acetyl-D-glucosamine to produce this compound with high efficiency. The use of DESs is considered an environmentally friendly and cost-effective method for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Hex-2-enofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives.

Scientific Research Applications

Hex-2-enofuranose has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Hex-2-enofuranose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Hex-2-enofuranose can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the presence of the double bond in the furanose ring, which imparts unique chemical properties and reactivity to the compound.

Properties

CAS No.

184881-73-0

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

5-(1,2-dihydroxyethyl)-2,5-dihydrofuran-2,3,4-triol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5-11H,1H2

InChI Key

HZRIOVGGWJXVFP-UHFFFAOYSA-N

Canonical SMILES

C(C(C1C(=C(C(O1)O)O)O)O)O

Origin of Product

United States

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